Methyl hexadeca-4,7,10,13-tetraenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadeca-4,7,10,13-tetraenoate can be synthesized through the esterification of hexadecatetraenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is monitored until the desired ester is formed, which is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the esterification process. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl hexadeca-4,7,10,13-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated methyl hexadecanoate.
Substitution: Hexadecatetraenoic acid.
Scientific Research Applications
Methyl hexadeca-4,7,10,13-tetraenoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl hexadeca-4,7,10,13-tetraenoate involves its interaction with cellular membranes and enzymes. Its polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites that modulate inflammatory and oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: A methyl ester of linoleic acid with two double bonds.
Methyl linolenate: A methyl ester of linolenic acid with three double bonds.
Methyl arachidonate: A methyl ester of arachidonic acid with four double bonds.
Uniqueness
Methyl hexadeca-4,7,10,13-tetraenoate is unique due to its specific arrangement of four conjugated double bonds, which imparts distinct chemical and physical properties. This configuration makes it particularly interesting for studies related to lipid chemistry and its potential biological activities .
Properties
CAS No. |
873108-81-7 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
methyl hexadeca-4,7,10,13-tetraenoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3 |
InChI Key |
GRTBKGOZZPTTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origin of Product |
United States |
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